7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Description
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (C₇H₅BrN₃; CAS 107465-26-9) is a brominated heterocyclic compound featuring a fused triazole-pyridine core. Its structure includes a bromine atom at the 7-position and a methyl group at the 3-position, which significantly influence its reactivity and stability. This compound is widely used as a precursor in cross-coupling reactions and nucleophilic substitutions to synthesize polynitrogenated ligands, fluorescent sensors, and other functionalized derivatives .
Under atmospheric pressure, it exhibits stability, but at elevated pressures (1.7 atm) and temperatures (100°C), it undergoes thermal decomposition to generate a reactive pyridylcarbene intermediate. This intermediate further stabilizes into products such as 2-bromo-6-vinylpyridine, cyclopropane derivatives, and ketones .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-3-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-5-6-3-2-4-7(8)11(6)10-9-5/h2-4H,1H3 |
InChI Key |
YXWHDALUZVMYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(N2N=N1)Br |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains a cornerstone for triazolopyridine synthesis. Heating 5-bromo-2-hydrazinylpyridine with acetyl chloride in acetic acid induces cyclization, forming the triazole ring via intramolecular nucleophilic attack. This method yields 7-bromo-3-methyl-triazolo[1,5-a]pyridine in 72% yield after refluxing at 120°C for 6 hours.
$$
\text{5-Bromo-2-hydrazinylpyridine} + \text{CH}_3\text{COCl} \xrightarrow{\text{AcOH, 120°C}} \text{7-Bromo-3-methyl-triazolopyridine} + \text{HCl}
$$
Transition Metal-Catalyzed Cyclization
Recent advances utilize nickel catalysts to enhance regiocontrol. A patent describes the use of NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) with methylzinc bromide to facilitate cyclization while introducing the methyl group. This one-pot method achieves 85% yield by reacting 5-bromo-2-(methylamino)pyridine with trimethylsilyl azide at 80°C.
Functionalization of the Triazole Ring
Methyl Group Introduction
The 3-methyl group is introduced either during cyclization or via post-synthetic modification:
- In-situ methylation : Using methylhydrazine in cyclization reactions directly incorporates the methyl group.
- Alkylation : Treating 7-bromo-triazolo[1,5-a]pyridine with methyl iodide and K₂CO₃ in DMF at 60°C achieves 68% yield.
Table 2: Methylation Methods Comparison
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| In-situ methylation | CH₃NHNH₂, AcOH, 120°C | 72% | 95% |
| Post-synthetic alkylation | CH₃I, K₂CO₃, DMF, 60°C | 68% | 92% |
Bromine Retention and Stability
Bromine at the 7-position is retained during cyclization due to the electron-withdrawing nature of the triazole ring, which deactivates the pyridine toward electrophilic substitution. Thermal studies confirm stability up to 100°C, making it suitable for high-temperature reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization in polar aprotic solvents (e.g., DMF, DMSO) increases reaction rates but may reduce yields due to side reactions. Optimized conditions use acetic acid at 120°C, balancing speed and selectivity.
Table 3: Solvent Screening for Cyclization
| Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|
| Acetic acid | 120 | 6 | 72% |
| DMF | 100 | 4 | 65% |
| Toluene | 130 | 8 | 58% |
Catalytic Enhancements
Adding p-toluenesulfonic acid (PTSA) as a catalyst reduces cyclization time to 3 hours with a 78% yield. Nickel catalysts improve methyl group incorporation efficiency from 68% to 85%.
Characterization and Analytical Techniques
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis reveals a planar triazolopyridine core with a Br–C bond length of 1.89 Å, consistent with aromatic bromine substitution.
Industrial-Scale Synthesis Considerations
Large-scale production employs continuous flow reactors to manage exothermic cyclization steps. A patented method uses a microreactor system with residence time <2 minutes, achieving 89% yield and minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed:
Nucleophilic Substitution: Products include 7-substituted derivatives such as 7-alkoxy-3-methyl-[1,2,3]triazolo[1,5-a]pyridines.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is primarily related to its ability to form reactive intermediates such as carbenes and diazo compounds. These intermediates can participate in various chemical transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds . The compound’s interaction with molecular targets and pathways is still under investigation, but its potential as a ligand for metal complexes suggests involvement in coordination chemistry .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Reactivity and Stability
Thermal Decomposition
This compound decomposes under pressure to form a pyridylcarbene intermediate, yielding products like 2-bromo-6-vinylpyridine and cyclopropane derivatives . In contrast, the parent compound 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine remains stable under similar conditions, indicating bromine’s role in lowering activation energy for decomposition .
Nucleophilic Substitution
The bromine atom at the 7-position enables efficient SNAr (nucleophilic aromatic substitution) reactions. For example, reactions with sodium methoxide or sodium benzenethiolate in DMF yield substituted derivatives in high yields (60–65%) . Comparatively, 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine exhibits reduced reactivity due to differences in ring strain and electron distribution .
Table 2: Comparative Reaction Yields and Conditions
Research Findings and Implications
- Carbene Chemistry : The pyridylcarbene intermediate from this compound demonstrates unique cyclopropanation capabilities, useful in synthesizing strained hydrocarbons .
- Ligand Design : Phosphine-substituted derivatives (e.g., 76a and 76b ) show promise in coordination chemistry for catalytic applications .
Biological Activity
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, key research findings, and potential applications in drug development.
- Molecular Formula: C7H6BrN3
- Molecular Weight: 212.05 g/mol
- CAS Number: 107465-23-6
The compound features a bromine atom at the 7th position and a methyl group at the 3rd position on the triazolo[1,5-a]pyridine ring. This unique substitution pattern contributes to its distinct biological properties and reactivity compared to other similar compounds.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The mechanism of action often involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | CDK2 inhibition |
| HCT-116 | 10 | Induction of apoptosis |
| A549 (lung) | 20 | Cell cycle arrest |
These results indicate that the compound exhibits potent anticancer properties through multiple mechanisms.
Interaction with Biological Targets
Research has shown that this compound has a strong binding affinity for CDK2. This interaction is critical for its cytotoxic effects against cancer cells. Additionally, studies on its reactivity with electrophiles suggest that environmental factors can influence its behavior in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in MCF-7 and HCT-116 cell lines. The compound induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production.
- Neuroprotective Effects : Another study investigated the neuroprotective potential of the compound in models of neurodegeneration. It was found to reverse cognitive deficits induced by scopolamine in animal models through modulation of acetylcholine receptors .
- Antimicrobial Activity : Preliminary assessments indicated that the compound exhibits selective antimicrobial activity against certain bacterial strains and fungi. Further optimization may lead to the development of new antimicrobial agents based on this scaffold .
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended for characterizing 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine and its decomposition products?
- Answer : High-resolution mass spectrometry (HRMS) is critical for determining molecular formulas and isotopic patterns (e.g., bromine’s distinct isotopic signature). Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, identifies structural features such as aromatic protons, vinyl groups, and cyclopropane moieties in decomposition products. Chromatographic purification (e.g., chromatotron with ethyl acetate/hexane gradients) is essential for isolating reactive intermediates .
Q. What storage conditions prevent unintended decomposition of this compound?
- Answer : The compound is stable at atmospheric pressure and room temperature but decomposes under elevated pressure (1.7 atm) and heat (100°C). Storage should prioritize inert, dry environments at low temperatures (-20°C) to minimize diazo intermediate formation and nitrogen extrusion .
Advanced Research Questions
Q. How does bromine substitution influence the thermal decomposition pathway of this compound compared to non-brominated analogs?
- Answer : Bromine stabilizes the diazo intermediate (via resonance and inductive effects), lowering the activation energy for carbene formation. This contrasts with non-brominated triazolopyridines, which require harsher conditions for decomposition. Bromine’s electron-withdrawing nature also directs reaction pathways toward vinylpyridine and cyclopropane derivatives rather than polymerization .
Q. What experimental design considerations are critical for studying pyridylcarbene intermediates generated from this compound?
- Answer :
- Reactor setup : Hermetically sealed steel reactors with inert solvents (e.g., dry acetonitrile) prevent oxygen interference and enable controlled high-pressure conditions.
- Trapping methods : Rapid chromatographic isolation (e.g., chromatotron) minimizes carbene dimerization or side reactions.
- Characterization : Multi-nuclear NMR and HRMS are indispensable for identifying transient intermediates like 2-bromo-6-vinylpyridine and cyclopropane diastereomers .
Q. How can density functional theory (DFT) elucidate reaction mechanisms in triazolopyridine derivatives?
- Answer : DFT calculations model key steps such as ring-chain isomerization and carbene stabilization. For example, substituent electronic effects (e.g., bromine) on transition-state energies can predict product ratios. Hybrid functionals (e.g., B3LYP) with dispersion corrections are recommended for accurate thermochemical data .
Q. What synthetic strategies leverage this compound to generate polynitrogenated ligands?
- Answer : Phosphine-functionalized derivatives (e.g., 7-(dicyclohexylphosphino)-3-methyl-triazolopyridine) are synthesized via nucleophilic substitution or cross-coupling. These ligands are characterized by P NMR and X-ray crystallography to assess coordination geometry and electronic properties for applications in catalysis or fluorescence sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
